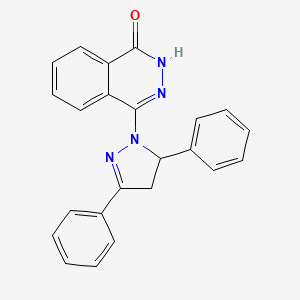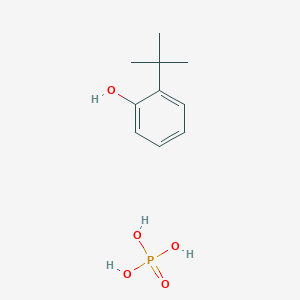![molecular formula C11H13BrN2O2 B12543487 N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide CAS No. 652154-53-5](/img/structure/B12543487.png)
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is a chemical compound with the molecular formula C11H13BrN2O2 It is known for its unique structure, which includes a benzyloxyimino group, a bromine atom, and a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide typically involves the reaction of benzyloxyamine with 2-bromo-N-methylacetamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the imino bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization, distillation, and chromatography are commonly employed in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The benzyloxyimino group can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The imino group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the benzyloxyimino group.
Reduction Reactions: Amine derivatives of the original compound.
Scientific Research Applications
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide involves its interaction with specific molecular targets. The benzyloxyimino group can interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The overall effect of the compound depends on the specific biological context and the nature of the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-bromo-2-methylpropanamide
- 2-bromo-N-methylacetamide
- N-benzyl-2-bromoacetamide
Uniqueness
N-{[(Benzyloxy)imino]methyl}-2-bromo-N-methylacetamide is unique due to its combination of a benzyloxyimino group and a bromine atom, which imparts distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
652154-53-5 |
|---|---|
Molecular Formula |
C11H13BrN2O2 |
Molecular Weight |
285.14 g/mol |
IUPAC Name |
2-bromo-N-methyl-N-(phenylmethoxyiminomethyl)acetamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(11(15)7-12)9-13-16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
QMULYJIRCFJAEC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NOCC1=CC=CC=C1)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



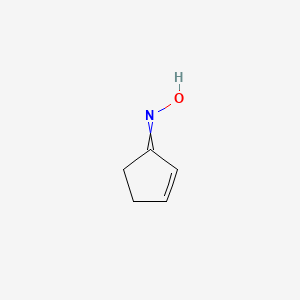
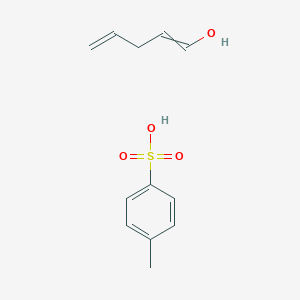
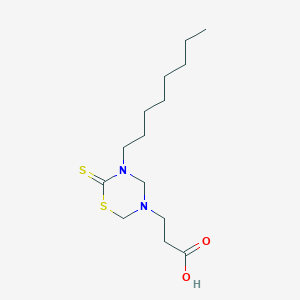
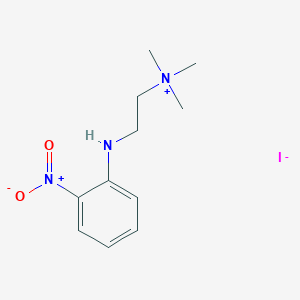
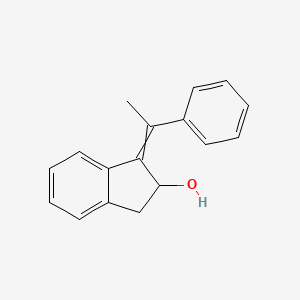
![6-[2-(6-Ethyl-2-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12543449.png)
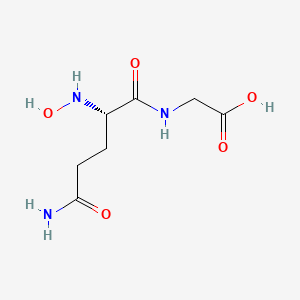
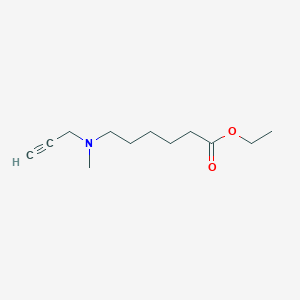
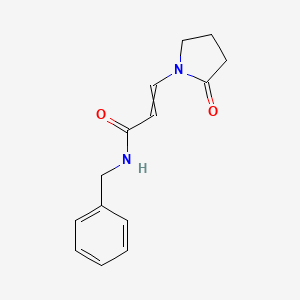
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
